![molecular formula C4H3NO2 B1317516 Oxazole-2-carbaldehyde CAS No. 65373-52-6](/img/structure/B1317516.png)
Oxazole-2-carbaldehyde
Overview
Description
Oxazole-2-carbaldehyde, also known as 1,3-Oxazole-2-carboxaldehyde, is a compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 . It is a liquid at room temperature and is typically stored at -20°C .
Synthesis Analysis
The synthesis of oxazole derivatives, including this compound, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A novel and efficient method for oxazole synthesis through a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 182.5±23.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 77.1±3.0 cm3 .Scientific Research Applications
Synthesis and Biological Evaluation
Oxazole derivatives have been synthesized and evaluated for various biological activities. One study focused on the chemical modifications of chitosan, using oxazole derivatives to create novel biomaterials with enhanced antibacterial and antifungal properties, demonstrating non-toxic characteristics for biological and medical applications (Haj, Mohammed, & Mohammood, 2020). Another area of interest includes the synthesis of oxazole-based compounds with anticancer properties, highlighting the structural and chemical diversity of oxazoles as beneficial for discovering new drugs (Chiacchio et al., 2020).
Chemical Synthesis and Reactivity
Significant attention has been given to the development of methodologies for the synthesis of oxazole derivatives. The reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin, leading to the formation of oxazole derivatives, has been explored for its chemical properties (Suzdalev et al., 2011). Furthermore, the facile preparation of oxazole-4-carboxylates from aldehydes using 3-oxazoline-4-carboxylates as intermediates highlights the versatility and reactivity of these compounds (Murai et al., 2010).
Structural and Spectroscopic Analysis
The synthesis and characterization of oxazole derivatives have also been the focus of research aimed at understanding their structural and spectroscopic properties. For instance, the crystal structure and spectroscopic properties of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde have been thoroughly investigated, providing insights into its molecular interactions and potential applications in material science (Chen, 2016).
Development of Biologically Active Structures
The synthesis of oxazole derivatives has been directed towards creating biologically active structures, such as mGluR5 antagonists for the treatment of drug abuse, demonstrating the therapeutic potential of oxazole-based compounds (Iso & Kozikowski, 2006). Additionally, the preparation of oxazolines and oxazoles via cyclization of N-propargylamides offers an efficient route to a variety of structures with biological activity (Yi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole-based molecules, including Oxazole-2-carbaldehyde, have received attention from researchers globally due to their diverse biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of efficient and ecofriendly catalytic systems for the preparation of these derivatives is a key research topic in organic synthesis .
properties
IUPAC Name |
1,3-oxazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOSUCCUICRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564013 | |
Record name | 1,3-Oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65373-52-6 | |
Record name | 1,3-Oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Oxazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of synthesized Oxazole-2-carbaldehydes and how are they confirmed?
A1: Recent research explores the synthesis and modification of Oxazole-2-carbaldehyde derivatives. One study [] focuses on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, highlighting the presence of dimethylamino and tosyl groups attached to the core oxazole ring. Another study [] investigates 4-Phosphorylated aldehydes of the Oxazole series, indicating the introduction of a phosphoryl group at the 4th position of the oxazole ring.
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